
5'-Chloro-6'-oxo Simvastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of simvastatin derivatives, including 5'-Chloro-6'-oxo Simvastatin, involves complex chemical reactions starting from lovastatin or directly from synthetic precursors. A notable approach involves the modification of the hexahydronaphthalene ring of simvastatin, leading to various derivatives with different properties. For instance, the synthesis of the 6α-hydroxymethyl metabolite of simvastatin showcases the innovative use of radical catalytic cycles, highlighting the intricate processes involved in simvastatin derivative synthesis (Lee et al., 1992).
Aplicaciones Científicas De Investigación
Pharmacology and Clinical Use
Simvastatin, a derivative of lovastatin, is primarily recognized for its cholesterol-lowering effects by inhibiting the enzyme HMG-CoA reductase. This process not only reduces serum cholesterol but also increases the number of LDL receptors on hepatic cells, enhancing cholesterol clearance from the blood. Clinical studies have proven simvastatin's efficacy in various types of hypercholesterolemia, such as familial hypercholesterolemia and nephrotic syndrome. The addition of cholestyramine, a bile acid-binding resin, to simvastatin therapy further intensifies its LDL cholesterol-lowering effect (Mauro & MacDonald, 1991).
Potential Therapeutic Applications
Simvastatin's therapeutic potential extends beyond its lipid-lowering capabilities. It has shown promise in treating chronic lung diseases due to its anti-inflammatory, antioxidant, and muco-inhibitory properties. The possibility of delivering simvastatin through pulmonary inhalation, especially for chronic respiratory diseases characterized by inflammation and oxidative stress, is an area of significant interest. This method of administration could offer rapid onset, fewer systemic side effects, and enhanced stability (Tulbah et al., 2016).
Mechanisms in Treating Hypercholesterolemia
Simvastatin's effectiveness in lowering cholesterol levels has been well-documented. It works by decreasing cholesterol synthesis and enhancing LDL catabolism through increased LDL receptor activity. This dual action results in a substantial decrease in plasma total and LDL-cholesterol concentrations, along with moderate reductions in plasma triglycerides and a slight increase in high-density lipoprotein (HDL)-cholesterol (Todd & Goa, 1990).
Cardioprotective Effects
Large-scale studies, such as the Scandinavian Simvastatin Survival Study (4S) and the Heart Protection Study (HPS), have demonstrated simvastatin's significant cardioprotective effects. These studies highlighted its ability to reduce cardiovascular outcomes, including myocardial infarction, stroke, and the need for revascularization, with minimal adverse effects. The HPS even suggested that simvastatin's benefits extend to stroke patients, marking a notable advancement in its clinical application (Dávalos & Fisher, 2004).
Implications for Asthma Treatment
Simvastatin has been explored for its potential in treating allergic asthma. Studies have shown that simvastatin can reduce airway responsiveness and allergic inflammation by decreasing the influx of T cells through the suppression of cell adhesion molecule expression. These findings point towards the potential therapeutic application of simvastatin in managing airway diseases, although further research is required (Liu et al., 2014).
Safety And Hazards
The risk of statin-induced serious muscle injury, including rhabdomyolysis, is <0.1%, and the risk of serious hepatotoxicity is ≈0.001% . The risk of statin-induced newly diagnosed diabetes mellitus is ≈0.2% per year of treatment, depending on the underlying risk of diabetes mellitus in the population studied .
Direcciones Futuras
Simvastatin and its derivatives continue to be a subject of research. Future directions include further studies on the detection and characterization of Simvastatin and its metabolites in various tissues and biological samples . Additionally, the development of more effective statins with more favorable adverse effect profiles is an area of ongoing research .
Propiedades
Número CAS |
134395-21-4 |
|---|---|
Nombre del producto |
5'-Chloro-6'-oxo Simvastatin |
Fórmula molecular |
C₂₅H₃₇ClO₆ |
Peso molecular |
469.01 |
Sinónimos |
[1S-[1α,3α,4β,7β,8β(2S*,4S*),8aβ]]-2,2-Dimethylbutanoic Acid 4-Chloro-1,2,3,4,6,7,8,8a-octahydro-3,7-dimethyl-6-oxo-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



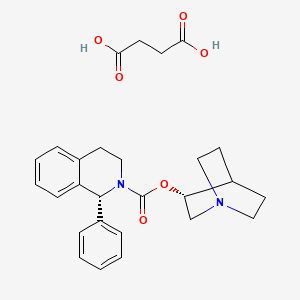
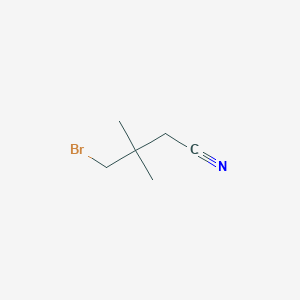
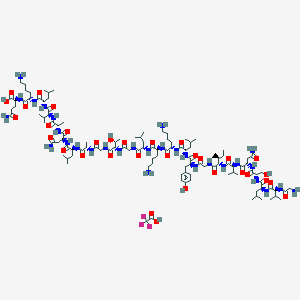
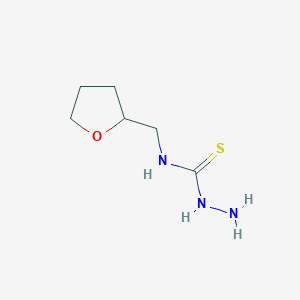
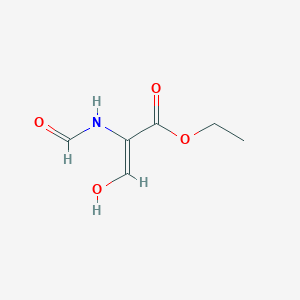
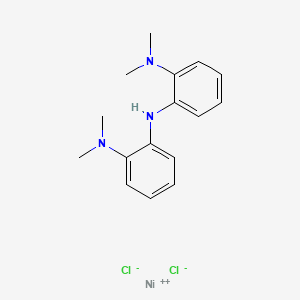
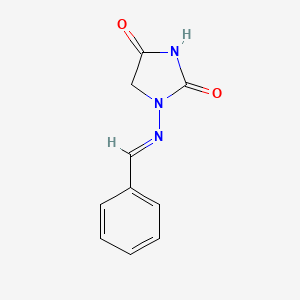
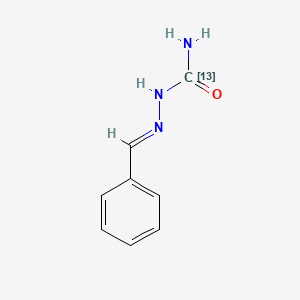
![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)